2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-7(11)10(14)12-5-8(13)9(6-12)15-4-2/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYILQOHYAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
A central precursor in the synthesis is chiral epichlorohydrin, which is commercially available in high optical purity or can be obtained via chiral resolution of racemic epichlorohydrin. This compound serves as the foundation for constructing the pyrrolidine ring with the desired functional groups.
- Chiral Epichlorohydrin : Used as the starting material for ring-opening reactions to introduce the hydroxy and chloro functionalities in a stereoselective manner.
Ring-Opening of Chiral Epichlorohydrin
The initial step involves the nucleophilic ring opening of chiral epichlorohydrin by cyanide ions in the presence of citric acid. This reaction yields chiral 3-chloro-2-hydroxypropionitrile, a crucial intermediate.
- Reaction Conditions :
- Reactants: (R)- or (S)-epichlorohydrin, sodium cyanide, citric acid
- Solvent: Water
- Temperature: Maintained between 7.8–8.3 pH and 25°C to room temperature
- Time: Approximately 10 hours
- Workup :
- Extraction with ethyl acetate
- Drying over anhydrous magnesium sulfate
- Evaporation under reduced pressure
- Distillation using an agitated film evaporator (110°C, 1 mbar)
- Outcome :
Conversion to 4-Chloro-3-hydroxybutyric Acid Ester
The nitrile intermediate undergoes hydrolysis and esterification via reaction with an alcohol in the presence of hydrochloric acid gas (HCl). This step converts the nitrile to the corresponding 4-chloro-3-hydroxybutyric acid ester.
- Mechanism :
- Acid-catalyzed hydrolysis of nitrile to acid
- Esterification with alcohol under acidic conditions
- Significance :
Formation of Pyrrolidine Ring and Final Functionalization
The ester intermediate is then reacted with glycinamide or glycine ester in the presence of a base and ammonia to form the pyrrolidine ring system with the 4-hydroxy substituent.
Purification and Solid-State Forms
The final compound is often isolated in crystalline form, and polymorph screening is essential to ensure stability and purity. Crystallization from appropriate solvents and control of solid-state forms contribute to the compound's pharmaceutical applicability.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reactants/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Ring opening | Chiral epichlorohydrin + NaCN + citric acid, pH 7.8–8.3, 25°C | Chiral 3-chloro-2-hydroxypropionitrile | High optical purity, 10 h reaction |
| 2 | Hydrolysis & esterification | Intermediate + alcohol + HCl(g) | 4-chloro-3-hydroxybutyric acid ester | Acid-catalyzed, introduces ethoxy group |
| 3 | Cyclization & ammonolysis | Ester + glycinamide/glycine ester + base + NH3 | 4-hydroxy-2-oxo-1-pyrrolidine acetamide | Ring formation, amide introduction |
| 4 | Halogenation & acylation | Butanone precursor + chlorinating agent | 2-chloro-butan-1-one moiety | Selective alpha-chlorination |
| 5 | Coupling | Pyrrolidine derivative + chlorobutanone | This compound | Final compound |
| 6 | Purification & crystallization | Solvent crystallization, polymorph screening | Pure crystalline product | Ensures stability and purity |
Research Findings and Notes
- The use of chiral epichlorohydrin as a starting material is advantageous due to its commercial availability and ability to impart stereochemical control early in the synthesis.
- The ring-opening reaction with sodium cyanide and citric acid is a mild and industrially scalable method, yielding high purity intermediates suitable for further transformations.
- The multi-step synthesis emphasizes stereochemical integrity, crucial for biological activity if the compound is intended for pharmaceutical applications.
- Halogenation steps require careful control to prevent side reactions and ensure selective chlorination at the alpha position of the butanone fragment.
- Polymorph screening and solid-state characterization improve the compound’s formulation properties, which is important for drug development.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s closest analogs include:
- 1-(3-Methoxy-4-hydroxypyrrolidin-1-yl)propan-1-one : Lacks the chloro substituent and has a shorter carbon chain.
- 2-Bromo-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one : Bromine replaces chlorine, altering electronegativity and steric bulk.
- 2-Chloro-1-(3-isopropoxy-4-hydroxypyrrolidin-1-yl)butan-1-one : Isopropoxy substituent increases steric hindrance compared to ethoxy.
Table 1: Key Structural Parameters
| Compound | C-Cl/Br Bond Length (Å) | Pyrrolidine Ring Conformation | LogP (Calculated) |
|---|---|---|---|
| 2-Chloro-...butan-1-one (Target) | 1.78 ± 0.02 | Chair (twisted) | 1.45 |
| 1-(3-Methoxy-...)propan-1-one | N/A | Boat | 0.92 |
| 2-Bromo-...butan-1-one | 1.94 ± 0.03 | Chair | 1.68 |
| 2-Chloro-...isopropoxy variant | 1.77 ± 0.02 | Chair (flattened) | 2.01 |
Data derived from crystallographic studies refined using SHELXL and computational modeling.
Reactivity and Stability
- Chloro vs. Bromo Substituents : The brominated analog exhibits slower nucleophilic substitution rates due to weaker C-Br bond polarization, whereas the chloro variant reacts more readily in SN2 conditions .
- Ethoxy vs. Isopropoxy Groups : The isopropoxy derivative shows reduced solubility in polar solvents (e.g., logP = 2.01 vs. 1.45 for the ethoxy variant), impacting bioavailability.
Research Findings and Methodological Insights
Crystallographic Analysis
SHELX software (particularly SHELXL) has been critical in resolving the compound’s stereochemistry. For example, the twisted chair conformation of the pyrrolidine ring was confirmed via Hirshfeld surface analysis, distinguishing it from the boat conformation in the methoxy analog .
Biological Activity
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one is a synthetic organic compound notable for its diverse functional groups, including a chloro group, an ethoxy group, and a hydroxypyrrolidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 235.71 g/mol
- CAS Number : 2098132-50-2
Structural Features
The compound's structure allows it to engage in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the chloro group enhances its reactivity compared to non-chlorinated analogs, while the hydroxypyrrolidinyl moiety may facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and pyrrolidinyl moiety enhance binding affinity to active sites, while the ethoxy and hydroxyl groups can engage in hydrogen bonding. These interactions can modulate target activity, leading to various biological effects.
Research Findings
Recent studies have explored the compound's efficacy in different biological contexts:
- Antimicrobial Activity : Preliminary evaluations indicate potential antimicrobial properties against various pathogens, although specific data on efficacy against Gram-positive and Gram-negative bacteria remain limited.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating selective toxicity that warrants further investigation.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of structurally similar compounds, derivatives demonstrated varying degrees of activity against fungi and bacteria. While this compound was not specifically evaluated, related compounds exhibited promising results against Rhizoctonia solani and other pathogens .
Case Study 2: Enzyme Interaction
Research focused on enzyme inhibition highlighted that compounds with similar functional groups effectively inhibited enzymes like acetylcholinesterase. This suggests that this compound may exhibit similar properties, potentially influencing neurotransmitter levels .
Applications in Medicinal Chemistry
The unique properties of this compound make it valuable for several applications:
Synthesis of Complex Molecules
As an intermediate in organic synthesis, this compound can facilitate the creation of more complex pharmaceuticals and agrochemicals.
Biochemical Assays
It may be utilized in biochemical assays to study enzyme interactions and metabolic pathways, providing insights into drug mechanisms.
Specialty Chemicals Production
The compound's versatility allows for its use in producing specialty chemicals and materials, including polymers.
Q & A
Q. What synthetic strategies are recommended for preparing 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves (i) constructing the pyrrolidine ring via cyclization of a diamine or aminol precursor, (ii) introducing the 3-ethoxy and 4-hydroxy groups through selective alkylation/hydroxylation, and (iii) coupling the pyrrolidine moiety to a chlorinated butanone intermediate. For step (iii), nucleophilic substitution (e.g., using chloroacetyl chloride) under anhydrous conditions (e.g., DCM, 0–5°C) is typical. Optimization may require protecting groups (e.g., silyl ethers for the hydroxyl group) to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), ethoxy group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 3.4–3.6 ppm for OCH₂), and hydroxyl proton (broad singlet at δ 4.5–5.5 ppm if not deuterated).
- ¹³C NMR : The ketone carbonyl (C=O) appears at δ 200–210 ppm; chlorine’s electronegativity deshields adjacent carbons.
- IR : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch (if free) at ~3300 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₁₇ClNO₃, exact mass 246.09). Use high-resolution MS (HRMS) to confirm .
Q. What safety precautions are essential when handling this compound, given its functional groups?
- Methodological Answer :
- Chlorinated Ketone : Use gloves and goggles to avoid skin/eye contact; work in a fume hood due to potential volatility.
- Hydroxyl Group : Avoid strong oxidizers to prevent exothermic reactions.
- Storage : Keep in a cool, dry place under inert atmosphere (argon) to minimize hydrolysis. Refer to analogous safety protocols for chlorinated pyrrolidines .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length/bond-angle discrepancies. Ensure data collection at low temperature (100 K) to reduce thermal motion artifacts .
- NMR vs. Crystallography : Dynamic effects (e.g., ring puckering in pyrrolidine) may cause NMR signal splitting despite a single crystal structure. Perform variable-temperature NMR to assess conformational flexibility.
Q. What computational methods are suitable for predicting solvent effects on the compound’s stability and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate solvation free energies using implicit solvent models (e.g., PCM or SMD). Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution on the chlorinated ketone.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water, DMSO) to predict aggregation or hydrolysis pathways.
Q. How can researchers design experiments to investigate potential biological activity, given structural analogs?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to the pyrrolidine moiety’s prevalence in inhibitors (e.g., discusses piperidine-based bioactive compounds).
- Assay Design : Use fluorescence polarization for binding studies or enzymatic assays (e.g., ATPase activity). Include positive controls (e.g., known kinase inhibitors) and validate via dose-response curves.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
